![molecular formula C11H21Cl2N3 B15111810 1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B15111810.png)
1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine typically involves the reaction of 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde with cyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives with oxidized functional groups, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Potential Applications
1-Cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine has potential applications in pharmaceutical chemistry because of its unique structure and possible biological activities. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions associated with imidazole derivatives. It could also be utilized in research settings to study the mechanisms of action of similar compounds.
Pharmaceutical Chemistry
- Lead compound for drug development
- Targeting diseases associated with imidazole derivatives
Research
- Studying mechanisms of action of similar compounds
- Interaction studies with biological targets
Interaction Studies
Interaction studies are essential to understand how this compound interacts with biological targets. These studies may include:
- Binding assays Determining the affinity of the compound for specific proteins or enzymes.
- Cell-based assays Evaluating the compound's effects on cellular processes.
- In vivo studies Assessing the compound's efficacy and safety in animal models.
Structural Similarity
Several compounds share structural similarities with this compound, particularly those containing cyclopropyl or imidazole groups.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Cyclopropyl-N-methylmethanamine | Cyclopropyl and methyl groups | Simpler structure; lacks imidazole functionality |
1-Ethyl-4-methylimidazole | Imidazole ring | Focused on imidazole without cyclopropane |
2-Methylimidazole | Methyl-substituted imidazole | Lacks additional functional groups |
Cyclopropylamine | Cyclopropane with amine functionality | Simple amine structure |
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-nitro-1H-imidazole: Another imidazole derivative with different functional groups.
1-ethyl-4-methyl-1H-imidazole: A simpler imidazole compound without the cyclopropyl and methanamine groups.
Uniqueness
1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the methanamine moiety differentiates it from other imidazole derivatives, potentially leading to unique reactivity and applications.
Biological Activity
1-Cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine is a novel organic compound characterized by its unique structural features, including a cyclopropyl group and an imidazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The following sections will explore its biological activity, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is C11H20ClN3 with a molecular weight of approximately 229.75 g/mol. The presence of the cyclopropyl ring contributes to its three-dimensional conformation, while the imidazole ring is pivotal for its biological interactions.
Biological Activity Overview
Compounds containing imidazole rings are known for their diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties similar to other imidazole derivatives.
- Antifungal and Anticancer Properties : Imidazole derivatives have been reported to possess antifungal and anticancer activities, indicating potential therapeutic applications for this compound as well .
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. A proposed synthetic route includes:
- Formation of the imidazole ring via condensation reactions.
- Introduction of the cyclopropyl group through cyclopropanation methods.
- Final coupling reactions to yield the target compound.
Case Studies and Research Findings
Research has indicated various biological activities linked to similar imidazole derivatives. For instance:
- Antimicrobial Studies : A study evaluated several benzimidazole derivatives, revealing their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that similar mechanisms may be applicable to our compound .
- Pharmacological Evaluation : A review highlighted that compounds with imidazole functionalities demonstrated significant inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .
- Anticancer Activity : Other studies have reported that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms such as DNA synthesis inhibition and induction of apoptosis .
Comparative Analysis
The unique structure of this compound allows it to potentially outperform simpler analogs in biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Cyclopropyl-N-methylmethanamine | Cyclopropyl and methyl groups | Lacks imidazole functionality |
1-Ethyl-4-methylimidazole | Imidazole ring | Focused on imidazole without cyclopropane |
2-Methylimidazole | Methyl-substituted imidazole | Lacks additional functional groups |
Cyclopropylamine | Cyclopropane with amine functionality | Simple amine structure |
The combination of both cyclopropane and imidazole functionalities in this compound may lead to novel biological activities not observed in simpler analogs.
Properties
Molecular Formula |
C11H21Cl2N3 |
---|---|
Molecular Weight |
266.21 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(1-ethyl-4-methylimidazol-2-yl)methyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H19N3.2ClH/c1-3-14-8-9(2)13-11(14)7-12-6-10-4-5-10;;/h8,10,12H,3-7H2,1-2H3;2*1H |
InChI Key |
RPPGKYKVCRMKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1CNCC2CC2)C.Cl.Cl |
Origin of Product |
United States |
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